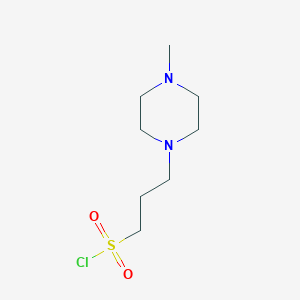
3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H17ClN2O2S. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride typically involves the reaction of 4-methylpiperazine with propane-1-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonyl derivatives .
Aplicaciones Científicas De Investigación
3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonylation reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonylated products. This reaction can affect various molecular targets and pathways, depending on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-Methylpiperazin-1-yl)propane-1-sulfonyl chloride include:
- 3-(4-Methylpiperazin-1-yl)propanoyl chloride
- 3-(4-Methyl-piperazin-1-yl)-propane-1-sulfonyl chloride
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the unique sulfonyl group it introduces into molecules. This makes it particularly valuable in synthetic chemistry and various research applications .
Actividad Biológica
3-(4-Methylpiperazin-1-YL)propane-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a piperazine ring, which is often associated with various pharmacological effects. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₇H₁₄ClN₃O₂S
- Molecular Weight : 209.72 g/mol
- Structure : The compound consists of a sulfonyl chloride group attached to a piperazine moiety, which contributes to its solubility and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various kinases and enzymes involved in cellular signaling pathways, which can lead to anti-cancer effects and modulation of immune responses .
- Interaction with Neurotransmitter Systems : The piperazine structure is known for its ability to interact with serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and other CNS-related conditions .
- Antimicrobial Activity : Some studies indicate that sulfonamide derivatives can exhibit antimicrobial properties by inhibiting bacterial folate synthesis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have evaluated the biological effects of compounds related to this compound:
- Study on Cancer Cell Lines : A recent study demonstrated that a related sulfonamide compound significantly inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as an anti-cancer agent .
- Neuropharmacological Assessment : Research involving animal models indicated that administration of similar piperazine derivatives resulted in improved mood and reduced anxiety-like behaviors, supporting their use in treating psychiatric disorders .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains under investigation; however, related compounds have shown favorable absorption characteristics with minimal toxicity at therapeutic doses. Notably, studies have indicated low inhibition potential on major cytochrome P450 enzymes, suggesting a reduced risk for drug-drug interactions .
Propiedades
Fórmula molecular |
C8H17ClN2O2S |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
3-(4-methylpiperazin-1-yl)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H17ClN2O2S/c1-10-4-6-11(7-5-10)3-2-8-14(9,12)13/h2-8H2,1H3 |
Clave InChI |
MLCQNQMRSGNESB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















